molecular formula C12H12N2O2 B12514098 (S)-2-Amino-3-(quinolin-4-yl)propanoic acid

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid

Cat. No.: B12514098
M. Wt: 216.24 g/mol
InChI Key: ZUYBRQWHZZVAHM-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(quinolin-4-yl)propanoic acid is a chiral amino acid derivative that features a quinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its role as a building block for more complex molecules. The presence of the quinoline ring, a well-known pharmacophore, adds to its importance in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(quinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-3-(quinolin-4-yl)propanoic acid is unique due to its chiral nature and the presence of both the quinoline ring and the amino acid side chain.

Properties

IUPAC Name

(2S)-2-amino-3-quinolin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBRQWHZZVAHM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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